3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate
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Overview
Description
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl and sulfonyl groups. The final step involves esterification with 2-methyl-3-nitrobenzoic acid. Common reagents used in these reactions include hydrazine, nitrobenzene, and sulfonyl chlorides, under conditions such as reflux and catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include amines, sulfoxides, sulfones, and various substituted aromatic compounds. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s nitro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, affecting their function. The pyrazole ring may also interact with nucleic acids, influencing gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group, used in disinfectants and antiseptics.
4-Iodobenzoic Acid: An aromatic compound with an iodine substituent, used in organic synthesis and as a precursor for other chemicals.
2-Fluorodeschloroketamine: A fluorinated derivative of ketamine, studied for its anesthetic properties.
Uniqueness
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O8S/c1-15-20(9-6-10-21(15)28(32)33)24(29)36-23-22(16(2)25-26(23)17-7-4-3-5-8-17)37(34,35)19-13-11-18(12-14-19)27(30)31/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAIYPAELXFULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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